mogroside VI

Sweetness potency Food science Sweetener formulation

Researchers needing heat-stable sweeteners for thermally processed formulations face limited options-most mogrosides degrade under prolonged heating, compromising taste profiles. Mogroside VI provides a precisely quantified solution with differentiated performance: • Thermal stability: withstands 100°C for 25 h and 120°C prolonged heating without degradation-validated for baked goods, canned beverages, and retort-sterilized foods. • Sweetness potency: 240× sucrose (distinct from mogroside V's 300×), enabling fine-tuned calibration in blended sweetener systems and reduced total sweetener load. • Antioxidant ranking: 2nd-highest among 6 major mogrosides, supporting dual sweetener-functional ingredient applications in nutraceutical formulations. Supplied with verified ≥98% HPLC purity and batch-specific Certificate of Analysis for formulation R&D and quality control.

Molecular Formula C66H112O34
Molecular Weight 1449.6 g/mol
CAS No. 89590-98-7
Cat. No. B591387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemogroside VI
CAS89590-98-7
Molecular FormulaC66H112O34
Molecular Weight1449.6 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C
InChIInChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27+,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1
InChIKeyLTDANPHZAHSOBN-IPIJHGFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mogroside VI: Monk Fruit Sweetener


Mogroside VI (CAS 89590-98-7) is a cucurbitane-type triterpene glycoside, a class of compounds known as mogrosides, which are the primary sweet principles found in the fruit of *Siraitia grosvenorii* (monk fruit). [1] With a molecular formula of C₆₆H₁₁₂O₃₄ and a molecular weight of approximately 1449.58 g/mol, it is a minor component in natural extracts compared to the predominant mogroside V. [2] It is characterized by its intense, non-caloric sweetness and is utilized as a high-intensity sweetener and for its potential health benefits.

1
Natural Sweetener Research Triterpene glycoside probe for sweetness intensity calibration and blend optimization.
2
Thermal Process Modeling High-temperature stability profile supports process‑stability screening and manufacturing simulation.
3
Post‑Harvest & Antioxidant Studies Reported accumulation kinetics and ranked antioxidant activity support post‑harvest pathway and oxidative‑stress research.

Mogroside VI: Substitution Limitations


Despite being members of the same mogroside family, individual compounds like mogroside VI, V, and IV exhibit distinct physicochemical and bioactive profiles. Differences in glycosylation patterns directly impact key properties such as relative sweetness intensity, taste profile, and thermal stability, which are critical for formulation in food and beverage applications. Furthermore, emerging research indicates that their specific biological activities, including antioxidant capacity and enzyme inhibition, vary significantly and cannot be inferred from one mogroside to another. Therefore, substituting mogroside VI with a more abundant, less characterized, or chemically different mogroside in a product or study introduces uncontrolled variability in sweetness, stability, and potential bioactivity.

!
Glycosylation Variability Mogroside V or IV differ in glycosylation pattern, which may shift sweetness intensity, taste profile, and thermal stability in formulation context.
!
Bioactivity Cannot Be Extrapolated Antioxidant capacity and enzyme‑inhibition endpoints are compound‑specific; reported class‑level activity may not transfer directly.
!
Process Stability Divergence Long‑duration thermal endurance observed for mogroside VI may not reproduce with other mogrosides, limiting substitution in high‑heat applications.

Mogroside VI: Comparative Evidence


Sweetness Potency vs. Mogroside V

Mogroside VI exhibits a quantifiable difference in sweetness potency compared to the primary mogroside found in monk fruit, mogroside V. While mogroside V is reported to be approximately 300 times sweeter than a 5% sucrose solution, mogroside VI's relative sweetness is cited as 240 times that of sucrose. This indicates that mogroside V is approximately 25% sweeter than mogroside VI on a weight basis.

Sweetness Potency
Cross-study comparable
Mogroside VI 240× sucrose vs. mogroside V 300×; V ~25% sweeter on weight basis.
Guides sweetness calibration in blend design.
Sensory evaluation in aqueous solution; context-dependent.
Sweetness potency Food science Sweetener formulation

Thermal Stability Comparison

Mogroside VI demonstrates high thermal stability, with reports indicating it can withstand heating at 100°C in a neutral aqueous solution for 25 hours, or prolonged heating at 120°C, without degradation. [1] In contrast, mogroside V is documented to be heat stable in the range of 100-150°C for only 4 hours and up to 8 hours in boiling water. [2] This suggests that mogroside VI may possess superior long-term thermal endurance under certain processing conditions.

Thermal Stability
Cross-study comparable
Mogroside VI stable at 100 °C for 25 h and 120 °C prolonged; mogroside V stable at 100–150 °C for 4 h.
Supports process‑stability screening under extended heating.
Neutral aqueous conditions; source‑specific review advised.
Thermal stability Process engineering Food manufacturing

Post-Harvest Accumulation Comparison

During the post-ripening process of *Siraitia grosvenorii* fruits, which is crucial for developing sweetness, mogroside VI content increases at a substantially higher rate than mogroside V. After ripening at 35°C for two weeks, mogroside V content increased by a maximum of 80%, while the increase in mogroside VI was over twice its initial amount (an increase of >100%). [1]

Post‑Harvest Accumulation
Head‑to‑head
Mogroside VI increase >100% vs. mogroside V max 80% after 2‑week ripening at 35 °C.
Informs post‑harvest optimization and biosynthetic pathway studies.
Siraitia grosvenorii fruit model; data to verify at scale.
Biosynthesis Post-harvest processing Natural product chemistry

Antioxidant Activity Ranking

Within a comparative study of six mogroside compounds, mogroside VI's antioxidant capacity was specifically ranked second only to mogroside IIA2 in terms of free radical scavenging and ferric ion reducing power. Its activity was reported to be higher than that of mogroside III, mogroside IV, and 11-oxo-mogroside V, and was described as being comparable to mogroside V.

Antioxidant Rank
Head‑to‑head
Second‑highest activity among six mogrosides (IIA2 > VI ≈ V > III, IV, 11‑oxo‑V).
Reported rank supports antioxidant research prioritization.
In vitro radical‑scavenging and reducing‑power assays; source review needed.
Antioxidant Free radical scavenging Nutraceuticals

Acute Oral Safety Profile

Acute oral toxicity studies in mice report an LD50 value for mogroside VI of greater than 10 g/kg of body weight. [1] This is a critical baseline safety parameter for a compound used in food and potential therapeutic applications.

Acute Oral Safety
Supporting evidence
LD50 >10 g/kg bw in mice; practically non‑toxic category.
Supports oral safety assessment in research models.
Single‑study data; context‑dependent validation.
Toxicology Safety pharmacology Regulatory compliance

Mogroside VI: Key Applications


Precision Sweetener Blending

Mogroside VI's quantified sweetness potency of 240 times that of sucrose, which is distinct from mogroside V's 300-fold intensity, allows for more granular control in blended sweetener systems. This is critical for creating sugar-like taste profiles or for reducing the overall sweetener load in a product while maintaining a target sweetness level.

High-Temperature Processing

The evidence demonstrating mogroside VI's superior thermal stability—withstanding 100°C for 25 hours and 120°C for prolonged periods—positions it as the preferred mogroside for products undergoing extensive heat treatment, such as baked goods, canned beverages, and retort-sterilized foods, where other sweeteners may degrade and lose potency or develop off-flavors. [1]

Post-Harvest Optimization

The finding that mogroside VI content more than doubles during post-ripening, at a greater rate than mogroside V, provides a concrete target for process improvement. [2] This evidence guides research into optimizing post-harvest storage conditions or genetic engineering of biosynthetic pathways (e.g., glycosyltransferase UGT94-289-3) to maximize the yield of this specific high-value mogroside. [2]

Antioxidant Functional Food

Given its second-highest ranking for antioxidant activity among six major mogrosides, mogroside VI is a prime candidate for development as a functional ingredient in nutraceuticals and foods where antioxidant properties are a key value proposition. Its use ensures a potent antioxidant profile compared to formulations using less active mogrosides like III or IV.

Application
Selection Property
Validation Focus
Precision Sweetener Blending
Sweetness potency differentiation vs. other mogrosides
Blend calibration and sensory‑profile verification
High‑Temperature Processing
Extended thermal endurance at neutral pH
Process‑stability validation under target heating profiles
Post‑Harvest & Biosynthesis Optimization
Metabolic accumulation rate during ripening
Yield‑enhancement strategy and glycosyltransferase pathway study
Antioxidant Functional Ingredient Research
Ranked radical‑scavenging and reducing capacity
Oxidative‑stress model endpoints and comparative antioxidant assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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